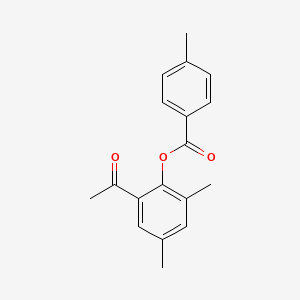
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate typically involves the esterification of 2-acetyl-4,6-dimethylphenol with 4-methylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4,6-dimethylphenyl 4-methylbenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4,6-dimethylphenyl 4-methylbenzoate.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and methyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes such as inflammation and microbial growth.
類似化合物との比較
Similar Compounds
- 2-Acetyl-4-methylphenyl 4-methylbenzoate
- 2-Acetyl-4,6-dimethylphenyl benzoate
- 2-Acetyl-4,6-dimethylphenyl 3-methylbenzoate
Uniqueness
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate is unique due to the presence of both acetyl and methyl groups on the phenyl ring, which enhances its chemical reactivity and potential biological activities compared to similar compounds.
特性
CAS番号 |
88952-23-2 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
(2-acetyl-4,6-dimethylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-11-5-7-15(8-6-11)18(20)21-17-13(3)9-12(2)10-16(17)14(4)19/h5-10H,1-4H3 |
InChIキー |
LPVJIUXGVUYOKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2C(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)

![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
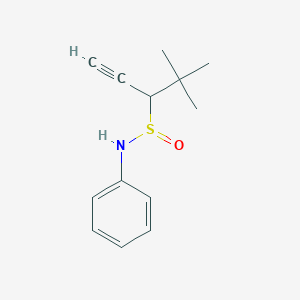
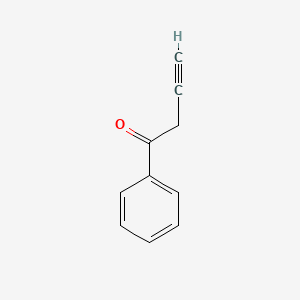
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
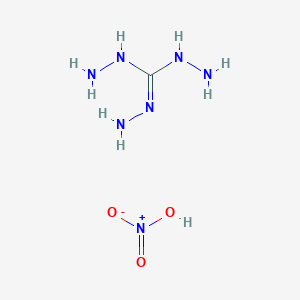
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
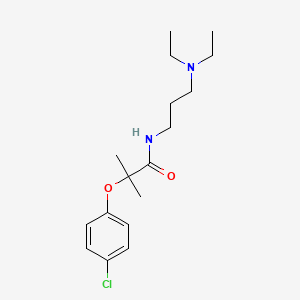
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
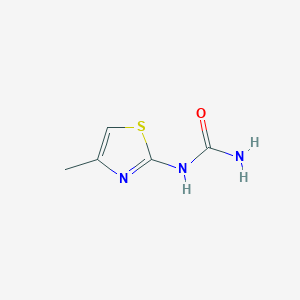

![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
